3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, various pyrazolo[3,4-b]pyridine derivatives have been synthesized . For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The chemical reactions of pyrazolo[3,4-b]pyridines involve various synthetic strategies and approaches .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridines can be characterized by Mass, IR, 1H, 13C NMR spectra and CHN analysis data .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and crystal structure investigations : This compound and its derivatives are often synthesized and structurally analyzed for better understanding. For instance, Shen et al. (2012) synthesized pyrazole derivatives related to this compound, studying their molecular structures through X-ray diffraction and theoretical calculations (Shen, Huang, Diao, & Lei, 2012).
Exploration of vibrational spectra and structure : Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine derivatives, providing insights into their molecular characteristics (Bahgat, Jasem, & El‐Emary, 2009).
Chemical Reactions and Properties
Study of reaction mechanisms : The reaction mechanisms involving these compounds are of significant interest. For example, Yıldırım et al. (2005) examined the functionalization reactions of related pyrazole-3-carboxylic acid and acid chloride, contributing to the understanding of their chemical behavior (Yıldırım, Kandemirli, & Demir, 2005).
Tautomerism and stability analysis : Gubaidullin et al. (2014) explored the tautomerism and stability of hexahydro-pyrazolo[4,3-c]pyridine derivatives, providing insights into their chemical properties and stability in various conditions (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Pharmaceutical and Medicinal Research
Antibacterial screening : Maqbool et al. (2014) evaluated the antibacterial activities of pyrazolo[3,4-b]pyridine-4-carbxylic acids, indicating potential applications in developing antibacterial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).
Antiviral activity assessment : Bernardino et al. (2007) synthesized new derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluated their antiviral activities, showing potential in antiviral drug development (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).
Exploration as PPARα-selective agonists : Miyachi et al. (2019) conducted structural development of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists, highlighting their potential in treating metabolic disorders (Miyachi, Yuzuriha, Tabata, Fukuda, Nunomura, Lin, Kobayashi, Ishimoto, Doi, & Tachibana, 2019).
Potential as anticancer agents : Stepanenko et al. (2011) synthesized organometallic complexes with pyrazolo[3,4-b]pyridines as potential anticancer agents, examining their cytotoxicity and cell cycle effects in human cancer cells (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-c]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-4-5-3-9-7(8(12)13)2-6(5)11-10-4;/h2-3H,1H3,(H,10,11)(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDLSOVGXGGSBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC(=CC2=NN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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